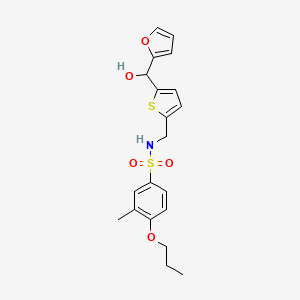
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This compound, in particular, features a thiophene ring attached to a benzothiazole core, making it a unique and versatile molecule in various scientific applications.
作用機序
Target of Action
The primary target of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
This compound interacts with its target DprE1, inhibiting its function . This interaction disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria . The compound’s mode of action is primarily bactericidal .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised bacterial cell wall integrity and ultimately, bacterial death .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests that it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes bacterial death, thereby exerting its anti-tubercular effect .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Benzothiazole Derivation: The starting material is often a benzothiazole derivative, which undergoes halogenation to introduce a reactive site.
Thiophene Attachment: The thiophene ring is then introduced through a nucleophilic substitution reaction, where the halogenated benzothiazole reacts with thiophene-2-carboxamide.
Methylation: Finally, the compound undergoes methylation to introduce the methyl groups at the 4 and 7 positions of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反応の分析
Types of Reactions: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the benzothiazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets can lead to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
類似化合物との比較
Benzothiazole: A simpler compound with similar core structure.
Thiophene-2-carboxamide: A related compound without the benzothiazole ring.
N-(4,7-dimethylbenzothiazol-2-yl)acetamide: A structurally similar compound with an acetamide group instead of thiophene-2-carboxamide.
Uniqueness: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its combination of the benzothiazole and thiophene rings, which provides unique chemical and biological properties not found in the simpler analogs.
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICBHIAJNAXRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)

![[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride](/img/structure/B2837152.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2837153.png)
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)
![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)
![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/new.no-structure.jpg)
![3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine](/img/structure/B2837163.png)

